3-(2-Pyridyl)-2-propen-1-ol
Overview
Description
3-(2-Pyridyl)-2-propen-1-ol is an organic compound that features a pyridine ring attached to a propenol group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as pyrido[1,2-a]indoles, have been found to exhibit a wide range of biological activities, including cytostatic, antiviral, tuberculostatic, immunosuppressive, and antitumor effects . These activities suggest that the compound may interact with various cellular targets, potentially including DNA, RNA, proteins, and enzymes.
Mode of Action
For instance, some pyrido[1,2-a]indoles can bind to DNA, causing structural changes that inhibit DNA replication and transcription . Other compounds may interact with enzymes, altering their activity and thus affecting various biochemical processes .
Biochemical Pathways
For example, some pyrido[1,2-a]indoles can inhibit the JAK2–STAT3 pathway, which plays a crucial role in cell proliferation and survival
Pharmacokinetics
Similar compounds, such as chlorpyrifos, have been shown to undergo extensive first-pass metabolism, resulting in the formation of metabolites like 3,5,6-trichloro-2-pyridinol (tcpy) . The pharmacokinetics of TCPy in saliva and blood were found to be very similar, suggesting that 3-(2-Pyridyl)-2-propen-1-ol might have similar properties .
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells, disrupt mitochondrial membrane potential, and alter the balance of bcl-2 family proteins . These effects suggest that this compound may have similar cytotoxic properties.
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other substances can affect the stability and activity of similar compounds
Biochemical Analysis
Biochemical Properties
3-(2-Pyridyl)-2-propen-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as oxidoreductases and transferases, facilitating electron transfer and catalysis. The compound’s pyridine ring can coordinate with metal ions, enhancing its binding affinity to metalloproteins. These interactions are crucial for the compound’s role in modulating enzyme activity and influencing biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism. Additionally, this compound has been found to impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including DNA and proteins, altering their structure and function. The compound’s ability to chelate metal ions allows it to inhibit or activate enzymes by affecting their active sites. Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote cell survival. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a cofactor in enzymatic reactions. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and altering metabolite levels. The compound’s ability to modulate enzyme activity makes it a key player in various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in specific cellular compartments. The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-2-propen-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: 3-(2-Pyridyl)-propan-1-ol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(2-Pyridyl)-2-propen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
3-(2-Pyridyl)coumarins: These compounds share the pyridine ring but have different functional groups attached.
Pyridylpyrazoles: These compounds have a pyrazole ring in addition to the pyridine ring.
Pyridylpyrimidines: These compounds contain both pyridine and pyrimidine rings.
Uniqueness: 3-(2-Pyridyl)-2-propen-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTYYJCFJVDMLT-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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